molecular formula C16H22N2O2 B14596151 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate CAS No. 60309-70-8

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate

Cat. No.: B14596151
CAS No.: 60309-70-8
M. Wt: 274.36 g/mol
InChI Key: SKVSIVNUUFZJIK-UHFFFAOYSA-N
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Description

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a propylcarbamate group and a di(prop-2-en-1-yl)amino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate typically involves nucleophilic aromatic substitution reactions. The phenyl ring is activated by electron-withdrawing groups, allowing for the substitution of a leaving group with the di(prop-2-en-1-yl)amino group. The propylcarbamate group can be introduced through carbamation reactions using appropriate isocyanates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Di(prop-2-en-1-yl)amino]phenyl methylcarbamate
  • 2-[Di(prop-2-en-1-yl)amino]phenyl ethylcarbamate
  • 2-[Di(prop-2-en-1-yl)amino]phenyl butylcarbamate

Uniqueness

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is unique due to its specific substitution pattern and the presence of both di(prop-2-en-1-yl)amino and propylcarbamate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

60309-70-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

[2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19)

InChI Key

SKVSIVNUUFZJIK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C

Origin of Product

United States

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